4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4,5-triethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O8S3/c1-4-33-18-10-15(11-19(34-5-2)22(18)35-6-3)24(32)37-20-13-36-16(12-17(20)30)14-39-26-29-28-25(40-26)27-23(31)21-8-7-9-38-21/h7-13H,4-6,14H2,1-3H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIFXBMYFPILDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hybrid structure that combines various functional groups, including:
- Pyran ring
- Thiadiazole moiety
- Thiophene carboxamide
- Triethoxybenzoate
These components contribute to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole and pyran compounds often exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated notable efficacy against various bacterial strains, suggesting that the presence of the thiophene and thiadiazole groups may enhance antimicrobial properties through specific interactions with bacterial enzymes or cell membranes .
Anticancer Activity
Several studies have focused on the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole nucleus have shown cytotoxic effects against cancer cell lines. In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . The structural modifications in the side chains significantly influenced their activity, suggesting a structure–activity relationship (SAR) that could be exploited for drug design.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. Some derivatives have been reported to exhibit AChE inhibitory activity greater than standard drugs such as donepezil . This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study tested various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that structural modifications significantly impacted their antimicrobial potency. The most effective derivative had a similar core structure to our compound .
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines showed that compounds with similar frameworks induced apoptosis through mitochondrial pathways. The presence of the pyran ring was critical for this activity .
- Enzyme Kinetics : A detailed kinetic study on AChE inhibition by related compounds revealed competitive inhibition with Ki values in the nanomolar range. This finding supports the hypothesis that our compound may share similar inhibitory mechanisms .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Thiadiazole derivative | 15 | Membrane disruption |
| Anticancer | Pyran derivative | 8 | Induction of apoptosis |
| AChE Inhibition | Related compound | 0.6 | Competitive inhibition |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound belongs to a family of pyran-thiadiazole hybrids with variable ester substituents. Key analogs and their distinguishing features are summarized below:
Note: *Exact molecular formula and weight for the target compound are extrapolated from analogs.
Key Comparisons :
- Substituent Effects: Triethoxy vs. Thiophene-2-carboxamide: Common across analogs, this group contributes to π-π stacking interactions and hydrogen bonding in biological targets .
Physicochemical and Spectral Data Analysis
Available data for analogs provide insights into the target compound’s properties:
Q & A
Q. What synthetic strategies are most effective for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazine-carbothioamide precursors under reflux conditions. For example, hydrazonoyl chlorides can react with thiourea derivatives in ethanol to form the thiadiazole ring, as demonstrated in compounds with yields of 65–76% . Key steps include optimizing reaction time (e.g., 7–20 hours) and using catalysts like anhydrous sodium acetate to improve cyclization efficiency. Purification via crystallization from ethanol/water mixtures is critical to isolate the thiadiazole product .
Q. Which spectroscopic methods are prioritized for confirming the ester linkage in the 3,4,5-triethoxybenzoate group?
- IR Spectroscopy : Look for C=O stretching vibrations at ~1700–1750 cm⁻¹ for the ester carbonyl and aromatic C-O-C bands at ~1250 cm⁻¹ .
- ¹H-NMR : Signals for ethoxy groups (OCH₂CH₃) appear as quartets at δ 1.2–1.4 ppm (CH₃) and δ 4.0–4.4 ppm (OCH₂), with integration confirming three ethoxy substituents .
- ¹³C-NMR : The ester carbonyl resonates at δ 165–170 ppm, while ethoxy carbons appear at δ 14–15 ppm (CH₃) and δ 60–65 ppm (OCH₂) .
Q. How can researchers validate the purity of the synthesized compound before biological testing?
Use a combination of melting point analysis (e.g., sharp range within 1–2°C) and HPLC with UV detection (≥95% purity). Melting points for analogous thiadiazole derivatives range from 160–278°C, depending on substituents . Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H]⁺) with minimal fragmentation .
Advanced Research Questions
Q. What computational approaches predict the electronic effects of the thiophene-2-carboxamido substituent on reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The thiophene ring’s electron-rich nature enhances nucleophilic attack at the thiadiazole sulfur, while the carboxamido group’s resonance effects stabilize charge transfer during reactions. Studies on similar systems show HOMO-LUMO gaps correlate with experimental reactivity trends .
Q. How do structural modifications to the pyranone ring influence pharmacokinetic properties?
- Lipophilicity : Adding electron-withdrawing groups (e.g., nitro) to the pyranone increases logP, enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability : Ethoxy groups on the benzoate moiety resist oxidative metabolism compared to methoxy, as shown in analogues with longer plasma half-lives .
- SAR Data : Substituting the pyranone’s 4-oxo group with thioether linkages alters bioactivity; for example, thioether derivatives show improved IC₅₀ values in enzymatic assays .
Q. How should researchers address contradictions between in vitro and in vivo biological activity data?
- Dosage Adjustments : Account for differences in bioavailability by testing in vivo doses 5–10× higher than in vitro IC₅₀ values.
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to in vivo efficacy, as seen in thiadiazine derivatives .
- Protein Binding Assays : Measure plasma protein binding to explain reduced free drug concentration in vivo .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
